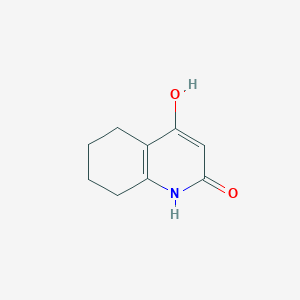

4-hydroxy-5,6,7,8-tétrahydro-2(1H)-quinolinone

Vue d'ensemble

Description

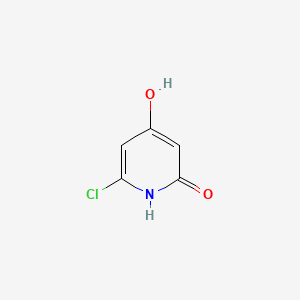

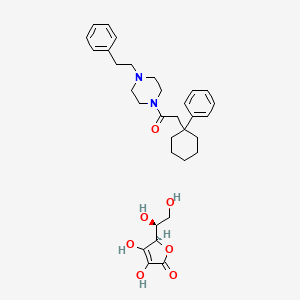

“4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one” is a chemical compound with the CAS Number: 56517-59-0 and a linear formula of C9H11NO2 . It has a molecular weight of 165.19 .

Molecular Structure Analysis

The IUPAC name for this compound is 4a,5,6,7-tetrahydroquinoline-2,4(1H,3H)-dione . The InChI code is 1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h4,6H,1-3,5H2,(H,10,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Recherche et développement de médicaments

Les activités pharmaceutiques et biologiques intéressantes des 4-hydroxy-2-quinolones les rendent précieuses dans la recherche et le développement de médicaments . De nombreuses publications ont récemment traité de leurs analogues synthétiques et de la synthèse de leurs dérivés hétéroannulés .

Synthèse d'hétérocycles

Ce composé a des applications dans la synthèse d'hétérocycles apparentés à quatre à sept chaînons, la plupart d'entre eux présentant des activités biologiques uniques .

Synthèse de dérivés de quinoline-2,4-dione

Le composé joue un rôle dans la méthodologie de synthèse des dérivés de quinoline-2,4-dione ainsi que dans leur utilité dans la synthèse de systèmes cycliques fusionnés .

Chimie naturelle et synthétique

La chimie des quinoline-2,4-diones est unique en raison de leurs rôles en chimie naturelle et synthétique et de leurs activités biologiques et pharmacologiques .

Production de médicaments anti-inflammatoires

Un dérivé de la quinoline à forte activité anti-inflammatoire a été synthétisé par Baba et al. dans un modèle de rat d'arthrite adjuvante .

Approche photocatalytique de la synthèse

Une approche photocatalytique non conventionnelle et jusqu'alors inconnue de leur synthèse à partir de N-oxydes de quinoline facilement disponibles a été présentée .

Mécanisme D'action

The mechanism of action of 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one is not fully understood. It is believed to act as an inhibitor of tyrosine hydroxylase (4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one), an enzyme involved in the synthesis of dopamine, noradrenaline and adrenaline. The inhibition of 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one by 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one is thought to be due to the formation of a covalent bond between the 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one molecule and the active site of the enzyme. This covalent bond is believed to prevent the enzyme from catalyzing the hydroxylation of tyrosine to form dopamine, noradrenaline and adrenaline.

Biochemical and Physiological Effects

The inhibition of tyrosine hydroxylase by 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one can inhibit the activity of 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one in a dose-dependent manner, leading to a decrease in the synthesis of dopamine, noradrenaline and adrenaline. In vivo studies have also shown that 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one can modulate the release of these neurotransmitters, leading to changes in behavior and learning. In addition, 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one has been shown to inhibit the expression of several genes involved in the regulation of neuronal plasticity, as well as the expression of genes involved in the synthesis of dopamine and noradrenaline.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one in laboratory experiments has several advantages. It is a potent and selective inhibitor of tyrosine hydroxylase, and its effects can be easily monitored and quantified. In addition, 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. The compound is not water-soluble, and therefore must be dissolved in organic solvents before it can be used. In addition, the compound is toxic and must be handled with care.

Orientations Futures

The use of 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one in scientific research has a number of potential future directions. For example, further research could be conducted to better understand the mechanism of action of the compound, as well as its effects on gene expression and neuronal plasticity. In addition, the compound could be used to study the effects of drugs on the central nervous system, as well as the effects of dopamine receptor agonists and antagonists.

Safety and Hazards

Propriétés

IUPAC Name |

4-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVNWHCEONTCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715994 | |

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56517-59-0 | |

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate](/img/structure/B1505695.png)

![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)

![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)